2-(4-Hydroxyphenyl)oxirane

Übersicht

Beschreibung

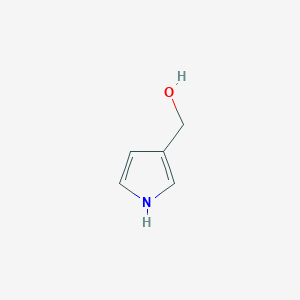

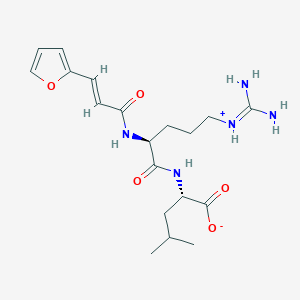

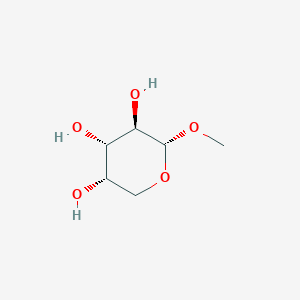

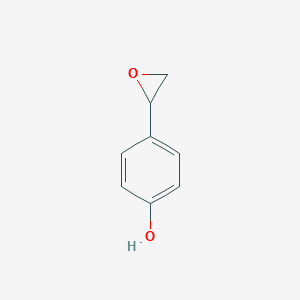

2-(4-Hydroxyphenyl)oxirane, also known as 4-(2-Oxiranyl)phenol or 4-Oxiranylphenol, is a heterocyclic organic compound with the molecular formula C8H8O2 . It has a molecular weight of 136.15 . This compound is used in the enzymic preparation of self-crosslinking hydroxyphenyl epoxy compounds .

Synthesis Analysis

The synthesis of oxiranes, including 2-(4-Hydroxyphenyl)oxirane, often involves ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . A study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids suggests that the reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxyphenyl)oxirane is determined by its chemical formula, C8H8O2 . The InChI Key, a unique identifier for chemical substances, for this compound is BZENRVUXKMEUBO-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Hydroxyphenyl)oxirane are typically catalyzed by amines. These reactions often involve the ring-opening of oxirane by carboxylic acid . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- Biocidal Compounds for the Plastic Industry : A study by Zaiton et al. (2018) details the synthesis of biocidal compounds, including 4-(2-chlorophenyl)-6-(4-(oxiran-2-ylmethoxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, derived from 4-hydroxy acetophenone and other reactants. These compounds demonstrated antimicrobial properties against E. coli and S. epidermidis, suggesting applications in enhancing the antimicrobial properties of plastics such as LDPE, HDPE, and polystyrene (Zaiton et al., 2018).

Chemistry and Analysis of Oxirane Derivatives

- Lipid Peroxidation and Cellular Impact : Spickett (2013) discusses 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, involving the formation of epoxides like 2-(4-Hydroxyphenyl)oxirane. This study provides insights into the reactivity and cytotoxicity of such compounds, highlighting their roles in inflammatory conditions and their interactions with cell signaling proteins (Spickett, 2013).

Kinetic Studies

- Kinetic Isotope Effects on Oxirane Reactions : Mohan, Ukachukwu, and Whalen (2006) explored the kinetic deuterium isotope effects on the reactions of 2-(4-methoxyphenyl)oxirane in water solutions. The study provides valuable insights into the reaction mechanisms of oxirane derivatives, potentially aiding in the understanding of their behaviors in various environments (Mohan, Ukachukwu, & Whalen, 2006).

Synthesis of Acids and Derivatives

- One-Pot Synthesis of α-Hydroxy Acids : Florac et al. (1991) presented a method for synthesizing 2-substituted 2-hydroxyacetic acids, alkyl 2-alkoxyacetates, and phenyl 2-phenoxyacetates, from 2-substituted oxirane-1,1-dicarbonitriles. This research contributes to the efficient synthesis of various chemical compounds, expanding the potential applications of oxirane derivatives in chemical synthesis (Florac et al., 1991).

Novel Synthetic Processes

- Unique Synthesis of Heterocyclic Compounds : Pelter et al. (1997) developed a unique synthetic process using phenolic oxidation to create heterocyclic compounds, including 8a-methoxy-2H,6H-chromen-6-ones. The research showcases the versatility of oxirane compounds in creating novel heterocyclic structures (Pelter, Hussain, Smith, & Ward, 1997).

Hypoglycemic Activity

- Phenylalkyloxiranecarboxylic Acid Derivatives : Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which showed significant blood glucose-lowering activities in rats. This highlights the potential therapeutic applications of oxirane derivatives in managing blood glucose levels (Eistetter & Wolf, 1982).

Safety And Hazards

The safety data sheet for a similar compound, 2-(4-Hydroxyphenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for the study and application of 2-(4-Hydroxyphenyl)oxirane could involve further exploration of its synthesis methods, particularly the amine-catalyzed reaction of oxiranes with carboxylic acids . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential uses in various industries.

Eigenschaften

IUPAC Name |

4-(oxiran-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZENRVUXKMEUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917677 | |

| Record name | 4-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)oxirane | |

CAS RN |

93835-83-7 | |

| Record name | 4-Hydroxystyrene 7,8-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.